Product packaging for Iron(II) Trifluoromethanesulfonate(Cat. No.:CAS No. 138035-55-9; 59163-91-6)

Iron(II) Trifluoromethanesulfonate

Cat. No.: B2506139
CAS No.: 138035-55-9; 59163-91-6
M. Wt: 353.97
InChI Key: PGJLOGNVZGRMGX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Iron(II) Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C2F6FeO6S2 and its molecular weight is 353.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2F6FeO6S2 B2506139 Iron(II) Trifluoromethanesulfonate CAS No. 138035-55-9; 59163-91-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLOGNVZGRMGX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6FeO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59163-91-6
Record name Iron(II) trifluoromethanesulfonate
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Significance and Research Trajectory of Iron Ii Trifluoromethanesulfonate

The importance of iron(II) trifluoromethanesulfonate (B1224126) stems from its effectiveness as a Lewis acid catalyst, a class of compounds crucial for facilitating a wide range of chemical reactions. The development of transition metal triflates, including the iron(II) salt, was a significant advancement in coordination chemistry. It addressed the limitations of traditional Lewis acids, which often required strictly anhydrous conditions, limiting their synthetic scope.

The research trajectory of iron(II) trifluoromethanesulfonate has been marked by an increasing focus on its application in "green chemistry," which seeks to develop more environmentally benign chemical processes. Its ability to be used in less hazardous solvents and its potential for recovery and reuse align with the principles of sustainable chemistry. sigmaaldrich.com

Overview of Academic Inquiry and Core Research Foci

Established Synthetic Pathways and Precursor Chemistry

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of an iron(II) source with trifluoromethanesulfonic acid or its derivatives. The choice of precursors is critical and often dictates the reaction conditions and the purity of the final product.

Direct Reaction of Iron(II) Sources with Trifluoromethanesulfonic Acid

A common and direct method for synthesizing this compound involves the reaction of an iron(II) source with trifluoromethanesulfonic acid (TfOH). wikipedia.org Various iron(II) precursors can be utilized, each with its own advantages and considerations.

From Iron(II) Chloride: Anhydrous iron(II) chloride (FeCl₂) is a frequently used precursor. cdnsciencepub.com The reaction involves refluxing anhydrous FeCl₂ with freshly distilled trifluoromethanesulfonic acid. cdnsciencepub.com Due to the low solubility of FeCl₂ in TfOH, prolonged reaction times, often around 40 hours, are necessary to ensure complete conversion. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iron(II) center. The resulting white, solid product is insoluble in the acid and can be isolated by vacuum filtration.

From Iron Metal: Finely divided iron powder is another convenient starting material. acs.orgresearchgate.net The reaction with triflic acid in a suitable solvent like dry acetonitrile is highly exothermic and results in the formation of a pale green solution. acs.org This method is advantageous for producing the acetonitrile solvate of iron(II) triflate, which can then be converted to the anhydrous form. acs.orgresearchgate.net

From Iron(II) Carbonate or Oxide: Iron(II) carbonate (FeCO₃) or iron(II) oxide can also be reacted with trifluoromethanesulfonic acid. This reaction is typically performed under reflux in an inert solvent such as acetonitrile.

The general reaction can be represented as: FeX₂ + 2 TfOH → Fe(OTf)₂ + 2 HX (where X can be Cl, or in the case of FeCO₃, H₂X is H₂CO₃ which decomposes to H₂O and CO₂)

PrecursorReaction ConditionsObservations
Iron(II) Chloride (anhydrous)Reflux with neat, freshly distilled TfOH for ~40 hours under inert atmosphere. White, insoluble solid product is formed.
Iron PowderReaction with TfOH in dry acetonitrile. acs.orgHighly exothermic reaction, forms a pale green solution. acs.org
Iron(II) CarbonateReflux with TfOH in an inert solvent (e.g., acetonitrile).

Alternative Synthetic Routes (e.g., Metathesis, Disproportionation Reactions)

Besides the direct reaction with trifluoromethanesulfonic acid, other synthetic strategies can be employed.

Metathesis Reactions: Metathesis, or double displacement, reactions offer an alternative pathway. This typically involves the reaction of an iron(II) salt with a triflate salt. For instance, reacting an iron(II) halide with a silver triflate in a suitable solvent would precipitate the insoluble silver halide, leaving the desired iron(II) triflate in solution. While not as commonly cited for iron(II) triflate specifically, this method is a general strategy for preparing triflate salts. The triflate anion is a good leaving group, which can be advantageous in certain synthetic contexts. echemi.com

Disproportionation Reactions: While less common for the direct synthesis of this compound, disproportionation reactions are a consideration in the broader chemistry of iron complexes. However, for the specific preparation of Fe(OTf)₂, this is not a primary synthetic route.

Optimization of Reaction Conditions for High-Purity Synthesis

Achieving high-purity this compound is paramount for its successful application, particularly in catalysis. acs.orgnih.govnih.gov Several factors during the synthesis must be carefully controlled.

Influence of Temperature and Reaction Time on Product Yield and Purity

Temperature: Reflux temperatures, typically between 70–100°C, are often necessary, especially when using precursors with low solubility like iron(II) chloride in trifluoromethanesulfonic acid. The elevated temperature helps to increase the reaction rate. However, for the reaction of iron powder in acetonitrile, the initial reaction is highly exothermic and may require careful temperature management. acs.org

Reaction Time: As mentioned, prolonged reaction times of up to 40 hours are required for the reaction between FeCl₂ and TfOH to reach completion due to the heterogeneous nature of the reaction. In contrast, the reaction of iron powder in acetonitrile is rapid. acs.org

Role of Anhydrous Conditions and Solvent Selection in Synthesis

Anhydrous Conditions: Maintaining anhydrous conditions is critical throughout the synthesis and handling of this compound. The compound is hygroscopic and readily absorbs water to form hydrates, such as Fe(H₂O)₆₂. acs.org The presence of water can be minimized by using freshly distilled trifluoromethanesulfonic acid and carrying out the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). acs.org

Solvent Selection: The choice of solvent plays a significant role. For the direct reaction with FeCl₂, neat trifluoromethanesulfonic acid is used. cdnsciencepub.com In the synthesis from iron powder, dry acetonitrile is a convenient solvent that also coordinates to the iron center to form solvates like Fe(MeCN)₄(OTf)₂. acs.orgresearchgate.net Other solvents like methanol (B129727) have also been used. acs.org The solvent can influence the form of the isolated product (e.g., as a solvate).

Advanced Purification Techniques and Anhydrous Product Isolation

Obtaining pure, anhydrous this compound is crucial for its use in sensitive applications.

Structural Elucidation and Advanced Spectroscopic Characterization of Iron Ii Trifluoromethanesulfonate Complexes

Crystallographic Analysis of Coordination Geometry

Single-crystal X-ray diffraction (XRD) has been successfully employed to characterize numerous iron(II) trifluoromethanesulfonate (B1224126) complexes. These studies reveal that the iron(II) center can adopt various coordination numbers and geometries, largely dictated by the steric and electronic properties of the other ligands in the coordination sphere.

In a notable example, the reaction of iron(II) trifluoromethanesulfonate with the tridentate tris(imidazolyl)phosphane ligand (2-TIPPh2) in acetonitrile (B52724) yields a complex with the formula Fe(2-TIPPh2)(MeCN)₃₂. marquette.edu X-ray analysis of this complex confirmed that the iron(II) center is six-coordinate, bound to the three nitrogen atoms of the 2-TIPPh2 ligand and three nitrogen atoms from acetonitrile solvent molecules. marquette.edu The triflate ions in this structure are not directly coordinated to the iron center but act as counter-ions in the crystal lattice. marquette.edu

In other cases, the triflate anion can directly coordinate to the iron center. For instance, the complex [((TIPS C≡C)₃tren)Fe(OTf)₂] features a six-coordinate iron(II) ion where the metal is bound to the four nitrogen atoms of the tren-based ligand and two oxygen atoms from two triflate anions. acs.org The ability of the triflate anion to act as either a coordinating ligand or a counter-ion highlights its lability and the subtle energetic balance that governs the coordination sphere of the iron(II) ion.

Table 1: Selected Crystallographic Data for Fe(2-TIPPh2)(MeCN)₃₂ marquette.edu (Data derived from studies on monoiron(II) complexes with tris(imidazolyl)phosphane ligands)

ParameterValue (Å or °)Description
Fe-N(TIP) Bond Lengths2.16 - 2.19 ÅDistances between the iron center and the nitrogen atoms of the tris(imidazolyl)phosphane ligand.
Fe-N(MeCN) Bond Lengths2.15 - 2.22 ÅDistances between the iron center and the nitrogen atoms of the coordinated acetonitrile molecules.
N-Fe-N AnglesVariable (approx. 90° or 180°)Angles defining the geometry around the iron center, indicative of a distorted octahedron.

While an ideal octahedral geometry is common for six-coordinate iron(II) complexes, significant distortions are frequently observed. mdpi.comnih.gov These distortions arise from several factors, including the steric constraints imposed by bulky ligands, the Jahn-Teller effect (though less common for high-spin d⁶ ions), and crystal packing forces. roaldhoffmann.com In the aforementioned Fe(2-TIPPh2)(MeCN)₃₂ complex, the geometry is described as a distorted octahedron. marquette.edu

Trigonal distortions are also a feature of some octahedral iron(II) complexes, which can influence their magnetic properties. rsc.org In addition to six-coordinate geometries, five-coordinate species can be formed. For example, layering a methanolic solution of a related iron(II) triflate complex with pentane (B18724) yielded a pentacoordinate iron(II) center with a distorted square-pyramidal geometry (τ = 0.252). marquette.edu The coordination environment in this case consists of a tridentate phosphane ligand, a monodentate benzoate (B1203000) ligand, and a bound solvent molecule. marquette.edu The flexibility of the iron(II) coordination sphere, facilitated by the weakly coordinating triflate anion, allows for the stabilization of these less common geometries.

Spectroscopic Probes for Electronic Structure and Molecular Identity

Spectroscopy provides critical information that complements crystallographic data. It allows for the characterization of complexes in solution and provides direct insight into the electronic properties of the iron center, such as its oxidation and spin state.

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of iron atoms. acs.org It is particularly sensitive to the oxidation state and spin state of the iron center. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). acs.orgrsc.org

For this compound complexes, Mössbauer spectroscopy consistently confirms the +2 oxidation state and typically indicates a high-spin (S=2) electronic configuration. High-spin Fe(II) complexes generally exhibit isomer shifts in the range of δ = 1.2 to 1.3 mm/s and a large quadrupole splitting. nih.gov For example, Mössbauer spectra of in situ generated iron species in catalytic reactions often show components with parameters characteristic of high-spin Fe(II). One study identified a major species with δ = 0.33 mm/s and ΔE_Q = 1.50 mm/s and another with δ = 0.32 mm/s and ΔE_Q = 3.13 mm/s, which, while lower than typical inorganic salts, are indicative of specific high-spin Fe(II) organometallic species. nih.gov The variation in these parameters reflects the different ligand environments around the iron center. rsc.org

Table 2: Representative Mössbauer Parameters for High-Spin Fe(II) Complexes nih.gov

Complex TypeIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Spin State
Six-coordinate N/O ligation1.243.01High-Spin (S=2)
Five-coordinate square pyramidalVariesVariesHigh-Spin (S=2)

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for determining the coordination mode of polyatomic anions like trifluoromethanesulfonate. The vibrational frequencies of the triflate ion, particularly the S-O and C-F stretching modes, are sensitive to whether the ion is covalently bound to the metal center or exists as a non-coordinating counter-ion. nih.govresearchgate.net

When the triflate ion is uncoordinated, it possesses C₃ᵥ symmetry, leading to characteristic vibrational bands. If the triflate coordinates to the iron center through one of its oxygen atoms, its symmetry is lowered to Cₛ. This reduction in symmetry can lead to the splitting of degenerate vibrational modes and the appearance of new bands in the FTIR spectrum. By analyzing these changes, one can distinguish between inner-sphere and outer-sphere triflate ions. In many this compound complexes, the triflate anion remains as a weakly associated counter-ion, especially in the presence of strongly coordinating solvents or ligands. acs.org

NMR spectroscopy of paramagnetic compounds, such as high-spin iron(II) complexes, presents unique challenges and opportunities. nih.gov The unpaired electrons on the metal center cause large chemical shift spreads (hyperfine shifts) and significant line broadening of NMR signals, making spectra more complex to interpret than those of diamagnetic analogues. acs.orgresearchgate.net

¹H NMR: Despite the broadening, ¹H NMR spectra of paramagnetic iron(II) complexes can provide valuable structural information. The signals are often spread over a very wide range, from over +150 to -60 ppm, which can reduce signal overlap. acs.org The magnitude of the paramagnetic shift is dependent on the distance of the proton from the iron center, which can aid in spectral assignment. Techniques such as variable-temperature NMR and 2D methods like COSY and NOESY/EXSY are employed to assign resonances and study dynamic processes. nih.govacs.org

¹⁹F NMR: This technique is particularly useful for studying this compound complexes. Since the triflate anion contains fluorine atoms, ¹⁹F NMR can directly probe its environment. A key application is distinguishing between coordinated and free triflate anions. In a non-coordinating solvent, where the triflate is bound to the iron, a paramagnetically shifted ¹⁹F NMR signal is observed. Upon addition of a coordinating solvent, the triflate can be displaced from the coordination sphere, resulting in a new signal at a chemical shift typical for the "free" triflate anion. acs.org This has been used to study ligand exchange equilibria and the influence of the solvent on the coordination environment and spin state of the iron(II) center. acs.org

UV-Visible and Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating electronic transitions within transition metal complexes. For high-spin iron(II) complexes, which are typically weak absorbers due to the spin-forbidden nature of d-d transitions, the spectra can still provide insights into the coordination environment of the iron center. In complexes of this compound, the observed bands are often metal-to-ligand charge-transfer (MLCT) bands, which are significantly more intense than d-d transitions. rsc.org

For instance, spectrophotometric titrations of ligands with this compound show the formation of new absorption bands characteristic of the resulting complexes. The position and intensity of these bands are sensitive to the nature of the coordinating ligands. nih.gov The interaction of Fe(OTf)₂ with different ligands in acetonitrile, for example, leads to the appearance of distinct absorption maxima, indicating the formation of new electronic states upon coordination.

Ligand/Complex SystemSolventλmax (nm)Transition Type
Fe(bpbb)(MeCN)(OTf)Acetonitrile~310π-π*
Fe(OTf)₂ + DDSQ_Ta LigandNot Specified574MLCT
Fe(OTf)₂ + Model Compound 2Acetonitrile496MLCT

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including high-spin iron(II) (a d⁶ ion with S=2). High-spin Fe(II) is a non-Kramers ion, which can present challenges for detection by conventional EPR. However, high-frequency EPR is well-suited for accurately determining the zero-field splitting parameters (D and E), which describe the separation of the spin sublevels in the absence of an external magnetic field. These parameters are highly sensitive to the symmetry and nature of the ligand field around the iron center. rsc.orgnih.gov While low-spin iron(II) is diamagnetic and thus EPR-silent, high-spin Fe(II) species are detectable. nih.gov In studies of catalysts derived from this compound, EPR has been used to characterize the resulting iron species. nih.gov

ComplexFrequency (GHz)D (cm-1)E/D
Fe[(SPPh₂)₂N]₂ (Conformation 1)9.5, 94.1, 275.79.170.021
Fe[(SPPh₂)₂N]₂ (Conformation 2)9.5, 94.1, 275.78.870.052

Advanced Techniques: X-ray Absorption and Nuclear Resonance Vibrational Spectroscopy for Intermediate Characterization

X-ray Absorption Spectroscopy (XAS) provides detailed information about the electronic and local geometric structure of the absorbing atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry of the iron center, while EXAFS provides information about the bond distances and coordination numbers of the neighboring atoms.

The Fe K-edge energy in XANES spectra is indicative of the oxidation state of iron; a shift to higher energy is observed upon oxidation from Fe(II) to Fe(III). cdnsciencepub.com For this compound, which serves as a precursor in many catalytic reactions, XAS can be used to track changes in the iron's oxidation state and coordination environment during the reaction, allowing for the characterization of transient intermediates. researchgate.net For example, time-resolved XAS studies on other Fe(II) complexes reveal dynamic changes in Fe-N bond lengths upon photoexcitation, demonstrating the power of this technique in elucidating reaction mechanisms. ziyi-reagent.com

Nuclear Resonance Vibrational Spectroscopy (NRVS), a synchrotron-based technique, is used to probe the vibrational modes involving the ⁵⁷Fe nucleus. A key advantage of NRVS is that it has no symmetry-based selection rules and observes all vibrational modes with significant iron displacement. This provides a more complete vibrational spectrum of the iron center compared to conventional techniques like Infrared (IR) and Raman spectroscopy. NRVS has been applied to characterize iron-containing complexes, including a metal-organic framework synthesized from this compound, to probe the Fe-H and Fe-H₂ stretching modes. acs.org

Mössbauer spectroscopy is another nuclear technique that is highly sensitive to the oxidation state, spin state, and coordination environment of iron. The key parameters obtained from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the s-electron density at the nucleus and is sensitive to the oxidation state, while quadrupole splitting provides information about the symmetry of the electric field around the nucleus. For a low-spin iron(II) complex involving a triflate counter-ion, Mössbauer spectroscopy at low temperatures revealed an isomer shift and quadrupole splitting consistent with a low-spin Fe(II) center. amazonaws.com

TechniqueComplex/SystemKey ParameterValueInterpretation
XANES[FeII(TPA)(CH₃CN)₂]²⁺ → [FeIII(TPA)(κ²-OOAc)]²⁺Edge Shift+0.7 eVOxidation from Fe(II) to Fe(III)
Mössbauer[Fe(PY5Me₂)(CH₃CN)]²⁺ (triflate salt) at 5 Kδ (mm/s)0.3562Low-spin Fe(II)
Mössbauer[Fe(PY5Me₂)(CH₃CN)]²⁺ (triflate salt) at 5 K|ΔE_Q| (mm/s)1.0203Distorted coordination environment
NRVStrans-[⁵⁷Fe(η²-H₂)(H)(dppe)₂]⁺⁵⁷Fe-H stretch (cm⁻¹)1915Direct observation of Fe-H bond vibration

Thermal Analysis for Decomposition Mechanisms (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for studying the thermal stability and decomposition pathways of compounds like this compound. Metal triflate salts are known for their high thermal stability. nih.gov

MaterialAtmosphereTemperature Range (°C)Final Residue
OTf-Fe-OMC (from Fe(OTf)₂)AirUp to 900Fe₂O₃
General Metal TriflatesInert/Air>300Metal Oxide/Sulfide/Fluoride

Analytical Validation of Composition and Oxidation State (e.g., Elemental Analysis, Redox Titration)

The precise composition of synthesized this compound and its complexes is confirmed through elemental analysis. This technique determines the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula to verify its purity and stoichiometry.

CompoundElementTheoretical (%)Found (%)
Fe(bpbb)(MeCN)(OTf)C49.0849.08
H3.013.01
N6.676.67

Redox titration is a classic and reliable method to validate the +2 oxidation state of iron in this compound. A common procedure involves the titration of an acidified solution of the Fe(II) salt with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄). acs.org The permanganate ion (MnO₄⁻) is intensely purple, while the product of its reduction, the manganese(II) ion (Mn²⁺), is nearly colorless. The Fe²⁺ ions are oxidized to Fe³⁺ during the titration. The endpoint is reached when all the Fe²⁺ has been consumed, and the first drop of excess permanganate imparts a persistent pale pink color to the solution. The stoichiometry of the reaction (5 Fe²⁺ + MnO₄⁻ + 8 H⁺ → 5 Fe³⁺ + Mn²⁺ + 4 H₂O) allows for the precise calculation of the amount of Fe(II) in the original sample. umich.edu

Coordination Chemistry and Ligand Field Effects of Iron Ii Trifluoromethanesulfonate

Fundamental Coordination Modes of Trifluoromethanesulfonate (B1224126) Anions

The trifluoromethanesulfonate (triflate, OTf⁻) anion, CF₃SO₃⁻, is renowned for its low coordinating ability. This characteristic stems from the high electronegativity of the fluorine atoms, which effectively delocalizes the negative charge across the sulfonate group, rendering the oxygen atoms poor Lewis bases. However, under appropriate conditions, the triflate anion can and does coordinate to metal centers, including iron(II).

The coordination of the triflate anion to a metal ion can occur in several modes:

Monodentate: One of the oxygen atoms of the sulfonate group binds to the metal center. This is the most common coordination mode.

Bidentate: Two oxygen atoms from the same triflate anion bind to the metal center, forming a chelate ring. This is less common due to the strain it would introduce.

Bridging: The triflate anion can bridge two metal centers, with one oxygen atom coordinating to each metal or with two oxygen atoms coordinating to the same or different metals.

In the context of iron(II) trifluoromethanesulfonate, the triflate anions often act as counterions, remaining in the outer coordination sphere, particularly in the presence of strongly coordinating solvents or ligands. However, in non-coordinating or weakly coordinating environments, the triflate anions can directly coordinate to the iron(II) center. For instance, in the solid state, this compound has been shown to adopt a polymeric layer lattice structure where the triflate anions are terdentate and bridging, leading to a hexacoordinated iron(II) center with a distorted octahedral geometry. researchgate.net

Influence of Ancillary Ligands on Iron(II) Coordination Sphere and Reactivity

The introduction of ancillary (or auxiliary) ligands dramatically influences the coordination environment of the iron(II) ion in this compound complexes. These ligands can be neutral or charged and can vary in their denticity (the number of donor atoms that can bind to the metal center).

The nature of the ancillary ligand dictates the final geometry and spin state of the iron(II) complex. For example, with a tetradentate tris(2-pyridylmethyl)amine (B178826) (TPA) type ligand, two coordination sites on the iron(II) center remain available to be occupied by other coligands, such as the triflate anions or solvent molecules. nih.gov The coordination of different coligands to these vacant sites can induce a change in the spin state of the iron(II) center. nih.govacs.org Complexes with an {N₆} coordination sphere tend to be low-spin, whereas the presence of other donor atoms often results in a high-spin state. nih.govacs.org

The electronic properties of the ancillary ligands also play a crucial role. Ligands with strong σ-donating and π-accepting capabilities, such as N-heterocyclic carbenes (NHCs), can significantly enhance the ligand field strength, which can prevent photo-induced spin crossover in Fe(II) complexes. rsc.org Conversely, ligands that are weaker field donors are more likely to result in high-spin complexes.

The reactivity of the resulting iron(II) complex is also heavily dependent on the ancillary ligands. The lability of the triflate anion as a leaving group is a key feature, allowing for the coordination of substrates and facilitating catalytic reactions. The ancillary ligands can modulate the Lewis acidity of the iron(II) center and influence the rates and selectivities of these reactions.

Solvent Effects on Coordination Equilibria and Spin State Transitions

The solvent plays a pivotal role in the coordination chemistry of this compound, often acting as a competing ligand and influencing the delicate balance between different coordination environments and spin states.

Competition between Trifluoromethanesulfonate Anions and Coordinating Solvents (e.g., Acetonitrile)

In solutions containing both triflate anions and coordinating solvents like acetonitrile (B52724), a competitive equilibrium exists for the coordination sites on the iron(II) center. nih.govacs.org Acetonitrile is a moderately strong coordinating solvent and can readily displace the weakly coordinating triflate anion from the inner coordination sphere of the iron(II) ion.

A study on an iron(II) complex with a tetradentate ligand demonstrated that in the presence of both triflate and acetonitrile, three different species could be characterized: a bis(triflato) complex, a bis(acetonitrile) complex, and a mixed coligand species. nih.govacs.org The equilibrium between these species can be influenced by factors such as temperature. For example, lowering the crystallization temperature can favor the formation of the bis(acetonitrile) species. nih.govacs.org

This competition is crucial in determining the spin state of the iron(II) complex. In acetonitrile solution, the formation of a bis(acetonitrile) species can lead to temperature-dependent spin-switching behavior between high-spin and low-spin states. nih.govacs.org In contrast, in a non-coordinating solvent like dichloromethane, the bis(triflato) species is favored, and the complex remains in a high-spin state. nih.govacs.org

Impact of Solvent Polarity on Lewis Acidity and Coordination Environment

An increase in solvent polarity can lead to an increase in the effective Lewis acidity of a metal complex. nih.gov This is because polar solvents can help to solvate and separate the ions, making the metal center more accessible to other ligands. However, the donor ability of the solvent also plays a a critical role. Strong donor solvents can coordinate to the metal center, thereby reducing its effective Lewis acidity. nih.gov

In the case of this compound complexes, a change in solvent can lead to a change in the coordination environment and, consequently, the spin state. For instance, an iron(II) complex with a specific ligand was found to be in a high-spin state in oxygen-donating solvents but in a low-spin state in nitrogen-donating solvents. nih.govacs.org This highlights the sensitivity of the spin state to the nature of the solvent molecules that coordinate to the iron(II) center. Furthermore, solvent molecules within the crystal lattice can play an integral role in the spin-transition behavior of solid-state materials. mdpi.com

Supramolecular Assembly and Metal-Organic Frameworks Incorporating this compound

This compound serves as a valuable precursor for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The labile nature of the triflate anion allows for its displacement by multitopic organic ligands, leading to the formation of extended, ordered structures.

Dinuclear iron(II) supramolecular helicates have been synthesized that demonstrate the ability to condense plasmid DNA. nih.gov These structures form through non-covalent interactions and can inhibit the activity of various DNA-processing enzymes. nih.gov

In the realm of MOFs, this compound has been utilized in the one-pot synthesis of a unique framework featuring tetrazole-padded helical channels. nih.gov This material exhibits a rare topology and porosity, making it suitable for gas adsorption applications. nih.gov The synthesis of such materials highlights the utility of this compound as a versatile node in crystal engineering.

Comparative Coordination Chemistry with Related Iron(II) and Iron(III) Sulfonates

A comparative analysis of the coordination chemistry of this compound with other iron(II) and iron(III) sulfonates reveals important trends related to the nature of the sulfonate anion and the oxidation state of the iron center.

Comparison with other Iron(II) Sulfonates:

The coordination behavior of iron(II) sulfonates is influenced by the organic substituent on the sulfonate group. For example, iron(II) methanesulfonate, Fe(CH₃SO₃)₂, has been found to exist in two isomeric forms with different coordination geometries, one with a trigonal elongation and the other with a trigonal compression of the FeO₆ chromophore. researchgate.netcdnsciencepub.com In contrast, no such structural isomerism was observed for this compound or iron(II) p-toluenesulfonate. researchgate.netcdnsciencepub.com This suggests that the electronic and steric properties of the sulfonate substituent play a role in determining the crystal packing and coordination geometry.

CompoundCoordination EnvironmentMagnetic Properties
This compound Hexacoordinated Fe(II) in a layer lattice with terdentate bridging anions. researchgate.netAppears to be magnetically dilute. researchgate.netcdnsciencepub.com
Iron(II) Methanesulfonate Two isomeric forms with different trigonal distortions of the FeO₆ chromophore. researchgate.netcdnsciencepub.comExhibits antiferromagnetic coupling. researchgate.netcdnsciencepub.com
Iron(II) p-Toluenesulfonate Similar layer lattice structure to the triflate derivative. researchgate.netAppears to be magnetically dilute. researchgate.netcdnsciencepub.com

Comparison with Iron(III) Sulfonates:

The chemistry of iron is dominated by the +2 and +3 oxidation states. docbrown.info Iron(III) ions are generally smaller and more Lewis acidic than iron(II) ions. This difference in charge and size leads to variations in their coordination chemistry. Organic ligands, particularly those that are Fe(III)-stabilizing like carboxylates and catecholates, often form stronger complexes with Fe(III) than with Fe(II). acs.org

Catalytic Mechanisms and Reaction Pathways

Understanding the underlying mechanisms of iron(II) triflate-catalyzed reactions is fundamental to optimizing existing synthetic methods and developing new transformations. The catalytic cycle is a complex interplay between the coordination environment of the iron center, redox processes, and the role of the triflate ligand.

Role of Iron Center Coordination and Redox Processes in Catalysis

The catalytic activity of this compound is intrinsically linked to the dynamic coordination environment of the iron(II) center. Acting as a Lewis acid, the iron atom can coordinate to substrates, activating them for subsequent reactions nih.gov. The coordination sphere of the iron is highly adaptable; for instance, in a solvent like acetonitrile, it can form hexacoordinate complexes where the iron is surrounded by solvent molecules nih.gov.

A critical feature of this catalyst is the weakly coordinating nature of the triflate anions nih.gov. Unlike strongly coordinating anions such as halides, which can form stable complexes that hinder substrate access, triflate anions are easily displaced. This facile ligand exchange is essential for efficient catalysis, as it allows for rapid substrate binding and product release, leading to high catalytic turnover rates nih.gov. The preparation of acetonitrile-ligated complexes, such as Fe(OTf)₂(CH₃CN)₂, provides a useful starting material for a variety of iron(II) coordination complexes, as the acetonitrile ligands are labile and can be readily substituted by other ligands nih.gov.

Redox processes are central to many iron-catalyzed reactions. The ability of iron to cycle between different oxidation states, most commonly Fe(II) and Fe(III), facilitates key steps in catalytic cycles like oxidative addition and reductive elimination researchgate.net. Compared to iron(II) halides, iron(II) triflate demonstrates a greater resistance to reduction by organometallic reagents like Grignard reagents, which can be advantageous in preventing catalyst decomposition rsc.org.

Stabilization of Reactive Intermediates by Trifluoromethanesulfonate Ligands

The trifluoromethanesulfonate (triflate, OTf⁻) ligand is more than just a spectator anion; it plays a crucial role in the catalytic process. Its primary function is to stabilize the catalytically active iron center nih.gov. The strong electron-withdrawing effect of the trifluoromethyl group (CF₃) makes the triflate anion a very poor base and an exceptionally good leaving group nih.gov. This property ensures that it is non-coordinating or only weakly coordinating, which, as mentioned, is vital for maintaining an accessible and reactive catalytic center nih.gov.

Mechanistic Insights into Fe(II)/Fe(III) Redox Cycles in Catalytic Cycles

The Fe(II)/Fe(III) redox couple is the cornerstone of many catalytic cycles mediated by iron(II) triflate. The fast cycling between these two oxidation states is often what drives the reaction forward researchgate.net. The specific mechanism can vary depending on the reaction type.

In many cross-coupling reactions, a plausible cycle involves the initial interaction of the Fe(II) catalyst with an organometallic nucleophile (e.g., a Grignard reagent). This can lead to the formation of a low-valent iron species. This species then undergoes oxidative addition with an electrophile (e.g., an aryl halide), formally oxidizing the iron center (e.g., to Fe(III) or even Fe(IV)). Subsequent transmetalation and reductive elimination steps regenerate the active Fe(II) catalyst and form the desired carbon-carbon bond.

In other transformations, such as certain oxidation reactions, the cycle may be initiated by the oxidation of the Fe(II) precursor to a high-valent Fe(III) or Fe(IV) species by an oxidant. This potent oxidizing agent then reacts with the organic substrate. For example, in photocatalytic systems, a ligand-to-metal charge transfer (LMCT) process can occur where an Fe(III) complex is irradiated with visible light, causing the reduction to an Fe(II) species and generating a radical, thereby initiating the catalytic cycle nih.gov. The continuous and rapid cycling between Fe(II) and Fe(III) is crucial for catalytic efficiency, though it can also make the precise concentration of the catalytically active species difficult to determine during the reaction researchgate.net.

Carbon-Carbon Bond Formation Reactions

This compound has proven to be a powerful catalyst for the formation of carbon-carbon bonds, a fundamental process in the synthesis of organic molecules. Its applications in cross-coupling and multicomponent reactions highlight its potential to construct complex architectures from simple precursors.

Cross-Coupling Reactions (e.g., Aryl Grignard Reagents with Aryl Halides and Tosylates)

Iron(II) triflate, in combination with N-heterocyclic carbene (NHC) ligands, has been shown to be a highly efficient catalytic system for the cross-coupling of aryl Grignard reagents with aryl chlorides and aryl tosylates rsc.org. This system surpasses the performance of some previously reported iron catalysts that utilize more strongly coordinating counterions. The weakly coordinating nature of the triflate anion is key to this enhanced activity rsc.org.

The reaction facilitates the formation of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. The use of readily available and inexpensive aryl chlorides and tosylates as electrophiles adds to the practicality of this method.

Table 1: Iron(II) Triflate/NHC-Catalyzed Cross-Coupling of Aryl Grignards with Aryl Electrophiles Data sourced from a study by Bedford et al., which demonstrated the high efficiency of this catalytic system rsc.org.

EntryAryl ElectrophileAryl Grignard ReagentProductYield (%)
14-ChlorotoluenePhenylmagnesium bromide4-Methylbiphenyl91
2Chlorobenzene4-Tolylmagnesium bromide4-Methylbiphenyl99
34-ChloroanisolePhenylmagnesium bromide4-Methoxybiphenyl97
4Phenyl tosylate4-Tolylmagnesium bromide4-Methylbiphenyl99
54-Tolyl tosylatePhenylmagnesium bromide4-Methylbiphenyl99
64-Methoxyphenyl tosylatePhenylmagnesium bromide4-Methoxybiphenyl95

Multicomponent Cascade Reactions for the Synthesis of Complex Organic Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. While iron catalysis, in general, has been applied to MCRs, the specific use of this compound in this context is less developed.

Research into iron-catalyzed multicomponent radical cascades has indicated that catalysts with weakly coordinating anions, such as triflate, may be less effective for certain transformations compared to catalysts with more strongly coordinating halide anions. In one study focused on a three-component radical dicarbofunctionalization of vinyl boronates, it was found that iron precatalysts with triflate or acetate (B1210297) groups diminished the reaction's efficiency.

However, iron(II) triflate has been successfully employed as a catalyst for intramolecular cascade reactions, such as the synthesis of indole (B1671886) derivatives through C-H amination nih.gov. While not a multicomponent reaction in the traditional sense of combining separate starting materials, this type of reaction efficiently builds molecular complexity in a single step. The development of true multicomponent cascade reactions catalyzed specifically by this compound remains an area with potential for future exploration.

C-H Activation and Functionalization in Carbon-Carbon Coupling

This compound has demonstrated efficacy in catalyzing cross-coupling reactions, a fundamental strategy for the formation of carbon-carbon bonds. While direct C-H activation and subsequent coupling is a burgeoning field for iron catalysis in general, specific applications of iron(II) triflate often involve the use of organometallic reagents.

One notable application is the iron(II) triflate/N-heterocyclic carbene-catalyzed cross-coupling of aryl Grignard reagents with aryl chlorides and tosylates. Research has shown that iron(II) triflate exhibits a greater resistance to reduction by Grignard reagents compared to iron(II) halides, leading to a more efficient catalytic system. This system has been successfully employed for the synthesis of biaryls with high efficiency, in some cases surpassing previously reported catalyst systems that utilize strongly coordinating counterions rsc.org. The reaction's success highlights the crucial role of the triflate counteranion in stabilizing the active iron species and promoting the catalytic cycle.

The broader context of iron-catalyzed cross-dehydrogenative coupling (CDC) provides a framework for understanding the potential of iron catalysts in C-C bond formation directly from C-H bonds mdpi.com. These reactions avoid the need for pre-functionalized substrates, representing a more atom-economical approach to synthesis mdpi.com. While many examples in this subfield utilize various iron salts, the development of systems with iron(II) triflate for direct C-H/C-H coupling remains an area of ongoing research. Mechanistic studies on related iron-catalyzed C-C coupling reactions suggest the involvement of an iron center activated by an oxidant, which then engages in the C-H activation step nih.gov.

Reactant 1Reactant 2Catalyst SystemProductKey Feature
Aryl Grignard ReagentAryl Chloride/TosylateIron(II) Triflate / N-Heterocyclic CarbeneBiarylHigh efficiency due to catalyst stability rsc.org.

Carbon-Heteroatom Bond Forming Reactions

This compound is a prominent catalyst in the formation of carbon-heteroatom bonds, facilitating a range of important synthetic transformations.

Hydrosilylation and Hydroboration of Unsaturated Substrates

The field of iron-catalyzed hydrosilylation and hydroboration of unsaturated compounds like alkenes and alkynes is an active area of research, offering a more sustainable alternative to precious metal catalysts researchgate.netnih.govresearchgate.netnih.gov. While various iron complexes have been shown to be effective, specific and detailed examples using this compound for the straightforward hydrosilylation or hydroboration of simple alkenes and alkynes are not extensively documented in the reviewed literature.

Iron catalysis, in a broader sense, has been successfully applied to these transformations. For instance, iron-catalyzed hydroboration of alkenes and alkynes has been reported to proceed efficiently under mild conditions, often without the need for reducing agents or other additives nih.govnih.gov. Mechanistic investigations suggest that these reactions may proceed through a highly reactive iron hydride intermediate nih.gov. Similarly, iron-catalyzed hydrosilylation has been developed for a variety of unsaturated substrates researchgate.netresearchgate.netnih.govnih.gov.

While direct evidence for Fe(OTf)₂ in these specific hydrofunctionalizations is sparse, its involvement in related transformations has been noted. For example, an Fe(OTf)₂-ligand complex has been used to catalyze the amino-oxygenation of monosubstituted olefins acs.org. This suggests the potential for iron(II) triflate to be active in other additions to unsaturated systems, though further research is needed to fully elucidate its role in hydrosilylation and hydroboration reactions.

Imination of Sulfoxides and Aziridination of Enol Silyl Ethers

This compound has been identified as a highly efficient and robust catalyst for the imination of sulfoxides. This reaction is crucial for the synthesis of sulfoximines, a class of compounds with growing importance in medicinal chemistry. The iron(II) triflate-catalyzed process allows for the efficient imination of a variety of sulfoxides, including those with benzyl, sterically demanding alkyl, and heteroaryl substituents, using sulfonyliminoiodinanes as the nitrogen source nih.gov. The reactions proceed at room temperature, providing the corresponding sulfoximines in good yields with short reaction times nih.gov.

In addition to sulfoxide imination, iron(II) triflate also catalyzes the aziridination of enol silyl ethers. A catalytic amount of iron(II) triflate (2.5 to 5 mol%) can effectively promote the reaction between enol silyl ethers and tosylimino(iodo)benzene in acetonitrile acs.org. This leads to the formation of α-N-tosylamido ketones through the subsequent ring-opening of the initially formed aziridine intermediate acs.org.

TransformationSubstrateReagentCatalystProduct Type
IminationSulfoxidesSulfonyliminoiodinanesThis compoundSulfoximines
AziridinationEnol Silyl EthersTosylimino(iodo)benzeneThis compoundα-N-tosylamido ketones

Etherification and Transetherification of Alcohols

This compound has been utilized in the direct synthesis of unsymmetrical benzyl ethers from two different alcohols. In the presence of a catalyst system generated in situ from Fe(OTf)₂ and a pyridine bis-imidazoline ligand, benzyl alcohols undergo cross-dehydrative etherification with a range of aliphatic alcohols. This method is notable for its good to excellent yields under mild and operationally simple conditions with low catalyst loading. A key feature of this catalytic system is its high chemoselectivity, affording the unsymmetrical ether products without the formation of symmetrical ether by-products. Preliminary mechanistic studies suggest the involvement of a benzylic cation in this cross-etherification process.

While some studies on etherification and transetherification have focused on iron(III) triflate, the successful application of Fe(OTf)₂ in the synthesis of unsymmetrical ethers demonstrates its potential in this area. The choice of ligand is crucial for the success of this transformation, highlighting the tunability of the iron catalyst's reactivity.

Glycosylation Reactions of Sugar Derivatives

In the realm of glycosylation, the use of iron triflate has been explored, primarily with iron(III) triflate showing significant activity. Iron(III) triflate has been found to be a highly active Lewis acid for the glycosylation of N-acetylgalactosamine (GalNAc) donors nih.gov. It has also been used in cooperative catalytic systems with iodine for the activation of thioglycosides mdpi.com.

Conversely, in a study on catalytic glycosylation using diazo-thioglycoside donors, iron(II) triflate was screened as a potential catalyst. However, under the specific reaction conditions of that study, no product formation was observed, and the starting thioglycoside donor remained unreactive nih.gov. This indicates that the catalytic activity of iron triflate in glycosylation is sensitive to the oxidation state of the iron and the nature of the glycosyl donor and acceptor. While Fe(III) species have shown promise, the utility of Fe(OTf)₂ in glycosylation reactions appears to be limited or highly substrate-dependent.

Redox Chemistry and Spin Crossover Phenomena in Iron Ii Trifluoromethanesulfonate Systems

Electron Transfer Pathways and Oxidation State Changes

The redox chemistry of iron(II) trifluoromethanesulfonate (B1224126), often abbreviated as Fe(OTf)₂, is characterized by its ability to participate in electron transfer reactions, leading to changes in the oxidation state of the iron center. This reactivity is fundamental to its application in various chemical transformations. The trifluoromethanesulfonate (triflate) anion is a poor coordinating ligand, which often allows for the direct involvement of the iron center in redox processes.

Oxidation to Iron(III) Trifluoromethanesulfonate

Iron(II) trifluoromethanesulfonate can be readily oxidized to its iron(III) counterpart, iron(III) trifluoromethanesulfonate (Fe(OTf)₃). This process involves the loss of one electron from the Fe²⁺ center, resulting in the more stable Fe³⁺ ion, which possesses a d⁵ electron configuration. acs.org This oxidation can be achieved under various conditions, often through the use of common oxidizing agents. mdpi.com The general half-reaction for this oxidation is:

Fe²⁺ → Fe³⁺ + e⁻ nih.gov

The transformation from the pale green or white iron(II) species to the typically brown or orange iron(III) species provides a visual indication of the oxidation process. nih.gov The Fe(II)/Fe(III) triflate redox couple has been investigated for applications in thermo-electrochemical cells for harvesting low-grade waste heat, highlighting the reversible nature of this electron transfer in specific systems. chinesechemsoc.orgrsc.org In these cells, the temperature gradient drives the redox reactions, generating an electrical potential. rsc.org

The synthesis of iron(III) trifluoromethanesulfonate can be accomplished by reacting anhydrous iron(III) chloride with trifluoromethanesulfonic acid, a method analogous to the synthesis of the iron(II) derivative. researchgate.net The stability of the Fe³⁺ ion, attributed to its half-filled d-orbital configuration, is a significant driving force for this oxidation. acs.org

Reduction to Lower Oxidation States (e.g., Iron(I), Iron(0) Complexes)

Conversely, this compound can be reduced to lower oxidation states, such as iron(I) or iron(0), typically through the action of strong reducing agents. acs.org This process involves the gain of electrons by the Fe²⁺ center. The reduction to metallic iron (Fe(0)) is a fundamental process in electrometallurgy and can be observed in various chemical reactions.

In the context of coordination chemistry, the reduction of Fe(II) can lead to the formation of iron(I) or iron(0) complexes. These lower oxidation states are often stabilized by specific ligand environments. While detailed studies focusing specifically on the reduction of this compound to Fe(I) or Fe(0) complexes are highly specific to the reacting system, the general principle involves the transfer of electrons from a suitable reducing agent to the iron center. In some catalytic cross-coupling reactions, iron(II) triflate has shown greater resistance to reduction compared to other iron halides, which can be a desirable property for maintaining the catalytically active Fe(II) state. acs.org However, under appropriate conditions with potent reductants, the formation of lower oxidation state iron species is feasible. For instance, studies on microbial iron corrosion have demonstrated that microorganisms can facilitate the transfer of electrons to Fe(II) from Fe(0), illustrating a biological pathway for iron redox cycling. mdpi.com

Spin State Transitions (Spin Crossover, SCO) in this compound Complexes

This compound is a common precursor for the synthesis of coordination complexes that exhibit spin crossover (SCO) behavior. SCO is a phenomenon where the spin state of the central iron(II) ion (a d⁶ system) can be switched between a high-spin (HS) state and a low-spin (LS) state by external stimuli such as temperature, pressure, or light. youtube.comyoutube.com

Characterization of High-Spin (HS) ↔ Low-Spin (LS) Transitions

The transition between the HS and LS states in iron(II) complexes involves a change in the electron configuration of the d-orbitals. In an octahedral ligand field, the HS state has the electronic configuration (t₂g)⁴(eg)² with four unpaired electrons (S=2), while the LS state is (t₂g)⁶(eg)⁰ with no unpaired electrons (S=0). mdpi.com This change in spin state leads to distinct differences in magnetic, optical, and structural properties, which are used for its characterization.

Magnetic Susceptibility Measurements: This is a primary technique to characterize SCO. The product of molar magnetic susceptibility and temperature (χₘT) is monitored as a function of temperature. For an HS Fe(II) complex, the room temperature χₘT value is approximately 3.0-3.8 cm³ K mol⁻¹, indicative of four unpaired electrons. For an LS Fe(II) complex, the value is close to 0 cm³ K mol⁻¹, as it is diamagnetic. nih.gov A plot of χₘT versus T will show a sharp or gradual transition around the spin transition temperature (T₁/₂).

Mössbauer Spectroscopy: This technique is highly sensitive to the local electronic environment of the iron nucleus. The isomer shift (δ) and quadrupole splitting (ΔEₙ) are different for HS and LS states. HS Fe(II) typically shows a larger isomer shift and quadrupole splitting compared to LS Fe(II). Temperature-dependent Mössbauer spectroscopy can be used to quantify the fraction of HS and LS species at a given temperature. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman): The change in Fe-N bond lengths between the HS (longer, weaker bonds) and LS (shorter, stronger bonds) states affects the vibrational frequencies of the ligands. mdpi.com These changes can be observed in the IR and Raman spectra.

Electronic Spectroscopy (UV-Vis): SCO complexes often exhibit thermochromism, a change in color with temperature. mdpi.com This is due to the different d-d transitions allowed for the HS and LS states. The LS state is often characterized by intense metal-to-ligand charge transfer (MLCT) bands. researchgate.net

The following table summarizes the characteristic changes observed during the HS to LS transition in an iron(II) complex:

PropertyHigh-Spin (HS) StateLow-Spin (LS) State
Spin Quantum Number (S) 20
Electron Configuration (t₂g)⁴(eg)²(t₂g)⁶(eg)⁰
Magnetic Behavior ParamagneticDiamagnetic
Fe-Ligand Bond Lengths LongerShorter
Color Often pale or weakly coloredOften intensely colored (e.g., red, purple)
Mössbauer Isomer Shift (δ) Larger valueSmaller value
Mössbauer Quadrupole Splitting (ΔEₙ) Larger valueSmaller value

Influence of Ligand Design (e.g., Triazole-bridged systems) on Spin Crossover Behavior

The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. Ligands that produce a field strength close to the electron pairing energy of the iron(II) ion can lead to accessible HS and LS states. youtube.com The design of the ligand, including its steric and electronic properties, plays a crucial role in tuning the SCO behavior.

One of the most extensively studied classes of SCO compounds are the 1D polymeric chains of iron(II) bridged by 1,2,4-triazole (B32235) (trz) or its derivatives. researchgate.netmdpi.com These systems often have the general formula [Fe(R-trz)₃]X₂, where X is a counter anion like trifluoromethanesulfonate. The bridging triazole ligands create a cooperative network, meaning the spin state of one iron center influences its neighbors. This cooperativity can lead to very abrupt spin transitions with thermal hysteresis, which is a key feature for potential applications in memory devices. researchgate.net

For example, the introduction of different substituents on the triazole ring or the use of different bidentate or polydentate ligands can significantly alter the transition temperature (T₁/₂) and the width of the hysteresis loop. nih.govmdpi.com Sterically crowded ligands tend to favor the HS state due to the longer metal-ligand bonds associated with this state. mdpi.comresearchgate.net Conversely, ligands that can engage in strong π-backbonding will stabilize the LS state.

The following table shows examples of how ligand modification in iron(II) complexes can influence the spin transition temperature.

ComplexLigand SystemT₁/₂ (K)Reference
[Fe(L4thiazole)(NCS)₂]Thiazole-based Schiff-base350 rsc.org
[Fe(L2thiazole)(NCS)₂]Thiazole-based Schiff-base400 rsc.org
[Fe(L5Br-pyridine)(NCS)₂] Polymorph APyridine-based Schiff-base245 rsc.org
[Fe(L5Br-pyridine)(NCS)₂] Polymorph BPyridine-based Schiff-base304 rsc.org

Role of Counter Anions and Their Structural Features in Modulating Spin Crossover (e.g., Alkyl Chain Length, Isomerism)

In cationic iron(II) SCO complexes, such as those with trifluoromethanesulfonate as the counter anion, the nature of the anion itself can have a profound impact on the spin transition behavior, even though it is not directly coordinated to the iron center. The anion's size, shape, and ability to form hydrogen bonds can influence the crystal packing and the cooperativity of the SCO event.

Alkyl Chain Length: Studies on series of complexes with anions like alkylsulfonates (CₙH₂ₙ₊₁SO₃⁻) have shown a clear correlation between the length of the alkyl chain and the spin transition temperature. researchgate.netmdpi.com In some triazole-bridged iron(II) systems, increasing the alkyl chain length of the counter anion leads to an increase in T₁/₂, an effect attributed to increased intermolecular interactions (the "fastener effect"). researchgate.net However, the width of the hysteresis loop may show an even-odd effect depending on the number of carbon atoms in the chain. researchgate.net

Isomerism: The structural isomerism of the counter anion can also drastically alter the SCO properties. For instance, in [Fe(II)(NH₂-trz)₃]X₂ systems, using ortho-, meta-, or para-isomers of toluenesulfonate (B8598656) as the counter anion (X) results in significantly different transition temperatures and hysteresis widths. mdpi.com This highlights the sensitivity of the SCO phenomenon to subtle changes in the crystal lattice environment induced by the anion's shape. mdpi.com

The trifluoromethanesulfonate anion is relatively weakly coordinating and its influence is often compared to other anions in studies aiming to understand these effects. In some cases, the triflate anion can coordinate to the metal center, and its dissociation in solution can lead to SCO behavior that is not observed in the solid state. acs.org This demonstrates the intricate interplay between the ligand, the counter anion, and the surrounding medium in dictating the final magnetic properties of the iron(II) complex.

The table below illustrates the effect of the counter anion on the spin transition temperature in a specific iron(II) complex system.

Complex SystemCounter Anion (X)T₁/₂ (K)Hysteresis Width (K)Reference
Fe(II)(NH₂-trz)₃₂ortho-toluenesulfonate25080 mdpi.com
Fe(II)(NH₂-trz)₃₂meta-toluenesulfonate319negligible mdpi.com
Fe(II)(NH₂-trz)₃₂para-toluenesulfonateT↓=295, T↑=stepwisecomplex mdpi.com

Solvent-Induced Spin State Switching and Coordination Environment Dynamics

The spin state of iron(II) complexes, including those with trifluoromethanesulfonate (triflate) anions, can be profoundly influenced by the presence of solvent molecules within the crystal lattice. This phenomenon, known as solvent-induced spin state switching, arises from the ability of solvent molecules to alter the coordination environment and intermolecular interactions, thereby affecting the delicate energy balance between the high-spin (HS) and low-spin (LS) states.

The inclusion of different solvent molecules can lead to the formation of polymorphic structures, each exhibiting distinct spin crossover (SCO) characteristics. nih.gov For instance, in a study of the iron(II) complex Fe(L)₂₂ (where L is a tridentate bis(pyrazol-1-yl)pyridine type ligand), the presence of one or two acetonitrile (B52724) molecules in the crystal lattice resulted in two different solvated compounds with markedly different magnetic properties. nih.gov One polymorph, containing one acetonitrile molecule, displayed a spin transition above 293 K, which was followed by solvent loss. The other, with two acetonitrile molecules, underwent a spin transition at a lower temperature of 237 K. nih.gov Upon complete removal of the solvent molecules, the desolvated form of the first polymorph exhibited a spin transition at a significantly higher temperature (342 K) and was accompanied by a thermal hysteresis loop, a feature often sought for memory applications. In contrast, the desolvated form of the second polymorph remained in the HS state across the entire temperature range studied. nih.gov

These findings underscore the critical role of lattice solvents in modulating the spin transition temperature (T₁/₂) and the cooperativity of the spin crossover event. The solvation/desolvation process can effectively switch the spin transition "on" or "off," or tune its characteristics, such as the transition temperature and the presence of hysteresis. nih.gov The dynamics of the coordination environment are directly linked to these solvent effects. The coordination sphere of the iron(II) center can be subtly altered by hydrogen bonding or other supramolecular interactions with the solvent molecules. These interactions can influence the Fe-N bond lengths and the distortion of the coordination octahedron, which are key parameters that determine the ligand field strength and, consequently, the spin state of the iron(II) center. nih.gov

In a different study on a neutral iron(II) complex with coordinated triflate anions, the choice of solvent was shown to dictate the spin state in solution. With oxygen-donating solvents, the complex remained in the HS state, whereas nitrogen-donating solvents favored the LS state. In the non-coordinating solvent dichloromethane, both triflate anions were coordinated to the iron(II) center at room temperature. However, upon cooling, a change in the coordination environment occurred, leading to the dissociation of one triflate ligand. When acetone, a moderately coordinating solvent, was used, the dissociation of the triflate anions upon cooling resulted in a spin-switching behavior with a T₁/₂ of 171 K. acs.org This highlights the dynamic interplay between solvent coordination, ligand exchange, and spin state in this compound systems.

Pressure and Light-Induced Spin Transitions

External stimuli such as pressure and light can also induce spin transitions in iron(II) complexes. Applying pressure generally favors the LS state because it has a smaller molecular volume than the HS state. This typically leads to an increase in the spin transition temperature. uni-mainz.denih.gov Studies on iron(II) complexes with tris(pyrazolyl)methane ligands, which are structurally related to the primary compound of interest, have demonstrated this effect. For example, in (Fe[HC(3,5-(CH₃)₂pz)₃]₂)I₂, a gradual spin-state crossover from HS to LS was observed with increasing pressure. In contrast, the related complex with a tetrafluoroborate (B81430) anion, (Fe[HC(3,5-(CH₃)₂pz)₃]₂)(BF₄)₂, remained in the HS state up to 78 kbar, with the transition to the LS state only occurring at higher pressures. rsc.org This illustrates that the response to pressure can be significantly influenced by the counter-anion and the specific packing in the crystal lattice.

Light irradiation at low temperatures can induce a spin transition from the LS to a metastable HS state, a phenomenon known as the Light-Induced Excited Spin State Trapping (LIESST) effect. nih.govresearchgate.netacademie-sciences.frrsc.org This process allows for the switching of the magnetic and optical properties of the material using light. The metastable HS state can be trapped at low temperatures and relaxes back to the LS state upon heating. The temperature at which this relaxation occurs is denoted as T(LIESST). An empirical linear relationship, T(LIESST) = T₀ - 0.3T₁/₂, has been established for many iron(II) SCO compounds, where T₁/₂ is the thermal spin transition temperature. researchgate.netrsc.org

While specific LIESST studies on this compound complexes are not widely reported, the general principles are applicable. For instance, in the complex Fe(3-bpp)₂₂, where 3-bpp is 2,6-di{pyrazol-3-yl}pyridine, the LIESST effect has been observed. rsc.org The efficiency and relaxation dynamics of the LIESST effect are dependent on the ligand field strength and the intermolecular interactions within the crystal.

Cooperativity and Hysteresis in Spin Crossover Materials for Memory Applications

The cooperativity of the spin transition in solid-state materials refers to the influence that the spin state of one molecule has on its neighbors. Strong cooperative interactions lead to abrupt spin transitions and can result in thermal hysteresis, where the transition temperature upon cooling (T₁/₂↓) is different from that upon heating (T₁/₂↑). This bistability is a key requirement for the development of molecular memory devices, where the two different spin states can represent the "0" and "1" of a binary data bit. scitechnol.comuni-bayreuth.de

The width of the hysteresis loop (ΔT = T₁/₂↑ - T₁/₂↓) is a measure of the material's memory capacity. A wide hysteresis loop around room temperature is particularly desirable for practical applications. The origin of cooperativity lies in the elastic interactions between the SCO molecules, which are communicated through the crystal lattice. The significant change in molecular volume that accompanies the spin transition induces internal pressure and strain, which facilitates the collective switching of the molecules. scitechnol.com

Multistep Spin Transitions in Polynuclear Iron(II) Complexes

In polynuclear iron(II) complexes, where multiple iron centers are present in a single molecule, the spin transition can occur in a stepwise manner. This leads to the observation of intermediate states where some of the iron centers are in the HS state while others are in the LS state (e.g., [HS-LS]). Such multistep transitions are of fundamental interest and also open up possibilities for ternary or higher-order memory devices. rsc.orgcapes.gov.br

The occurrence of multistep transitions is often a result of crystallographically distinct iron centers within the polynuclear complex or due to intramolecular interactions that make the spin transition of one iron center influence the transition of its neighbors. For example, in dinuclear iron(II) triple helicate complexes, two-step spin transitions corresponding to [HS-HS] ↔ [HS-LS] ↔ [LS-LS] have been observed. The presence and nature of these steps can be highly sensitive to the solvent molecules present in the crystal lattice. researchgate.net Desolvation can sometimes lead to a change from a two-step to a single-step transition. researchgate.net

While there is a growing interest in polynuclear SCO complexes, specific examples of polynuclear this compound complexes exhibiting multistep spin transitions are not yet prevalent in the literature. However, the principles governing this behavior in other polynuclear iron(II) systems would be applicable. The design of such molecules typically involves the use of bridging ligands that can mediate electronic and structural communication between the metal centers. A dinuclear Fe(II) triple helicate has been reported to exhibit a two-step spin crossover, demonstrating the feasibility of achieving such behavior in complex molecular architectures. mdpi.com

Magnetic Susceptibility and Magneto-Structural Correlations

Variable-Temperature Magnetic Studies (e.g., SQUID Magnetometry)

Variable-temperature magnetic susceptibility measurements are a primary tool for characterizing spin crossover compounds. These measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer. The data is often presented as a plot of the product of the molar magnetic susceptibility and temperature (χMT) versus temperature (T).

For an iron(II) complex, the χMT value in the high-spin (S=2) state is expected to be around 3.0 cm³ K mol⁻¹, while in the low-spin (S=0) state, it approaches zero (diamagnetic). A spin transition is therefore observed as a change in χMT between these two values over a certain temperature range.

In the case of Fe(HC(Pz)₃)₂₂ , magnetochemical studies have shown a high-temperature spin transition. researchgate.net The effective magnetic moment (μ_eff), which is related to χMT, changes from a value characteristic of the LS state at lower temperatures to a value indicative of the HS state at higher temperatures. The transition for this compound, along with the isomorphous perrhenate (B82622) and tetraphenylborate (B1193919) salts, occurs in the temperature range of 275 to 500 K and is accompanied by thermochromism. researchgate.net

The shape of the χMT vs. T curve provides information about the nature of the spin transition. A gradual change indicates low cooperativity, while an abrupt change suggests strong intermolecular interactions. The temperature at which the HS and LS fractions are equal is defined as the transition temperature, T₁/₂.

CompoundTransition Temperature (T₁/₂)Hysteresis Width (ΔT)Reference
Fe(HC(Pz)₃)₂₂High TemperatureNot Reported researchgate.net
[Fe(qsal-I)₂]OTf·EtOH (aged)T₁/₂↓ = 139 K, T₁/₂↑ = 219 K80 K uni-mainz.denih.gov
1D Fe(II) polymerT₁/₂↓ = 195 K, T₁/₂↑ = 225 K30 K mdpi.com

This table presents data for an this compound complex and related compounds exhibiting spin crossover with hysteresis, as measured by SQUID magnetometry.

Quantitative Geometric Descriptions and Spin State Locking Effects

The spin transition in iron(II) complexes is intimately linked to changes in the coordination geometry around the metal center. X-ray crystallography provides precise geometric parameters that correlate with the spin state. In the transition from the LS to the HS state, the population of the antibonding e_g* orbitals leads to a significant elongation of the metal-ligand bond lengths. For Fe(II)-N₆ complexes, this increase is typically around 0.2 Å. nih.govacademie-sciences.fr

In the study of Fe(HC(Pz)₃)₂₂, the crystal and molecular structures of the isomorphous perrhenate complex, Fe(HC(Pz)₃)₂₂, were determined by X-ray diffraction. researchgate.net In such complexes, the iron(II) ion is coordinated to six nitrogen atoms from two tridentate tris(pyrazol-1-yl)methane (B1237147) ligands, forming a distorted octahedral geometry. The Fe-N bond lengths are a direct indicator of the spin state.

Table of Geometric Parameters for a Representative [Fe(HC(Pz)₃)₂]²⁺ Complex

Spin State Average Fe-N Bond Length (Å) Coordination Sphere Volume (ų) Reference
Low-Spin ~1.97 Smaller nih.gov

This table provides typical geometric parameters for the low-spin and high-spin states of an iron(II) complex with tris(pyrazolyl)methane ligands, illustrating the structural changes associated with spin crossover.

"Spin state locking" refers to a phenomenon where a complex is trapped in a particular spin state due to structural constraints, even under conditions where a transition would be expected. This can occur, for example, if the crystal lattice is too rigid to accommodate the large volume change associated with the spin transition. In some cases, doping a spin crossover complex into a rigid, non-switching host lattice can lead to the locking of the spin state of the guest molecules. While specific studies on spin state locking in this compound are not detailed in the available literature, the principles are broadly applicable. The choice of counter-anion, such as trifluoromethanesulfonate, can influence the crystal packing and intermolecular interactions, which in turn can affect the propensity for spin state locking.

Thermodynamics of Spin Crossover Transitions (e.g., Enthalpy and Entropy Changes)

The thermodynamics of spin crossover transitions in this compound systems are characterized by specific changes in enthalpy (ΔH) and entropy (ΔS). These parameters are crucial for understanding the driving forces behind the transition and for predicting the temperature at which it will occur.

The enthalpy change (ΔH) in a spin crossover transition primarily reflects the difference in the metal-ligand bond energies between the HS and LS states. In the LS state, the t₂g orbitals are fully occupied, and the e_g orbitals are empty, leading to stronger σ-bonding with the ligands and shorter metal-ligand bond lengths. Conversely, the HS state has electrons occupying the antibonding e_g orbitals, resulting in weaker and longer metal-ligand bonds. This difference in bond strength makes the LS state enthalpically more stable. For many iron(II) SCO complexes, the enthalpy changes typically fall within a range of 10 to 20 kJ mol⁻¹.

The entropy change (ΔS) is the driving force for the transition to the HS state at elevated temperatures. It arises from two main contributions: the change in spin multiplicity and the change in vibrational modes. The spin multiplicity contribution (ΔS_spin) is constant for an iron(II) system (d⁶) and can be calculated using the formula ΔS_spin = R ln[(2S_HS + 1)/(2S_LS + 1)], where R is the gas constant, and S_HS = 2 and S_LS = 0 are the spin quantum numbers of the high-spin and low-spin states, respectively. This gives a value of R ln(5) ≈ 13.38 J K⁻¹ mol⁻¹.

Detailed research on specific this compound complexes provides concrete values for these thermodynamic parameters. For instance, studies on mononuclear iron(II) complexes with different ligands but the same trifluoromethanesulfonate counter-anion allow for an examination of how the ligand field influences the SCO thermodynamics.

While specific data for a wide range of this compound complexes remains a subject of ongoing research, a study on a related mononuclear iron(II) complex in an aqueous solution provides illustrative thermodynamic parameters. The complex, [Fe(L1)]²⁺, exhibited a spin crossover with an enthalpy change (ΔH) of 18.0(3) kJ mol⁻¹ and an entropy change (ΔS) of 55.5(9) J K⁻¹ mol⁻¹. researchgate.net These values are consistent with the general ranges observed for iron(II) SCO complexes and result in a transition temperature of approximately 324 K (51 °C).

It is important to note that the nature of the ligand has a profound impact on the thermodynamic parameters. For example, in a series of polynuclear iron(II) complexes with tris(pyrazolyl)methane ligands and BF₄⁻ counter-anions, all compounds displayed low-spin behavior at room temperature and underwent a spin state transition to high-spin above room temperature. nih.gov Although specific thermodynamic values for the triflate analogues were not provided in that study, it highlights the tunability of SCO properties through ligand design.

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are instrumental in directly measuring the enthalpy and entropy changes associated with spin transitions. marquette.edu Such measurements on this compound complexes are essential for a precise understanding of their thermodynamic behavior. For example, calorimetric measurements on [Fe(tzpy)₂(NCSe)₂] yielded ΔH = 8.75 kJ mol⁻¹ and ΔS = 34.8 J K⁻¹ mol⁻¹, which were then used to model the spin transition. mdpi.com While not a trifluoromethanesulfonate complex, this demonstrates the methodology used to obtain these critical parameters.

The interplay between enthalpy and entropy in this compound systems is a key area of research for the rational design of new SCO materials with desired transition temperatures and hysteresis widths for applications in molecular switches, sensors, and data storage devices.

Theoretical and Computational Chemistry Studies of Iron Ii Trifluoromethanesulfonate

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a central method for investigating transition metal complexes, offering a favorable balance between computational cost and accuracy. mdpi.com It allows for the detailed study of ground-state properties, reaction pathways, and the nature of chemical bonding in systems involving iron(II) trifluoromethanesulfonate (B1224126). aps.org The application of DFT, often supplemented with corrections like the Hubbard-U term (DFT+U) for strongly correlated d-electrons in iron, significantly improves the accuracy of predicted structures and properties. mdpi.com

DFT calculations are instrumental in modeling the initial interactions between the Fe²⁺ center and various substrates. The weakly coordinating nature of the trifluoromethanesulfonate (triflate) anion means it can be easily displaced, allowing substrates to access the iron center. Computational models can accurately predict the geometry and energetics of substrate binding.

For instance, in catalytic cycles, DFT can model the coordination of alkenes, alkynes, or other organic molecules to the iron center. These models help in understanding the preferred coordination modes (e.g., η²-alkene vs. η²-alkyne binding) and the electronic changes that occur upon substrate binding, which activate the substrate for subsequent reactions. Studies on related iron systems show that DFT can model the adsorption energies and structures for various possible adsorption sites on an iron surface, indicating a strong interaction between oxygen atoms and surface iron atoms. researchgate.net

A significant application of DFT is the elucidation of complex reaction mechanisms catalyzed by iron compounds. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition state structures that connect them. The calculated activation energies for these transition states determine the kinetics of the reaction.

In iron-catalyzed diazocarbonylation, for example, DFT calculations (specifically at the M06/def-TZVP//B97D3/def2-TZVP level of theory with the SMD solvation method) have been used to investigate the entire catalytic cycle. nih.gov The mechanism involves the coordination of diazoalkane to an unsaturated iron-carbonyl-phosphine complex, followed by the extrusion of N₂ to form an iron-carbenoid intermediate. nih.gov DFT calculations can distinguish between different possible pathways, such as axial versus equatorial approaches of the substrate. nih.gov

The table below presents calculated free energies of activation for key steps in an iron-catalyzed reaction, illustrating how DFT can quantify the feasibility of different mechanistic pathways. nih.gov

Reaction StepLigandPathwayActivation Free Energy (kcal/mol)
N₂ Extrusion from η¹-C Diazo ComplexPF₃Equatorial18.5
N₂ Extrusion from η¹-C Diazo ComplexPF₃Axial19.1
N₂ Extrusion from η¹-C Diazo ComplexPPh₃Axial28.2
Carbene-Carbonyl Coupling to form Ketene (B1206846)PF₃Equatorial-
Carbene-Carbonyl Coupling to form KetenePPh₃Axial-
Data sourced from DFT calculations on iron-carbonyl-phosphine catalyzed diazocarbonylation. nih.gov

These calculations have shown that the carbenoid can then undergo further transformation, such as a carbene-carbonyl coupling, to yield a ketene complex. nih.gov The prediction of these intermediates provides a complete, step-by-step picture of the catalytic cycle, guiding the rational design of more efficient catalysts. nih.gov

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are indispensable for the interpretation of complex spectroscopic data, providing a bridge between experimental observables and the underlying electronic and geometric structure. acs.org

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of ⁵⁷Fe nuclei. acs.org The interpretation of Mössbauer spectra, which provides parameters like the isomer shift (δ) and quadrupole splitting (ΔE_Q), relies heavily on theoretical support from quantum chemical calculations. acs.orgresearchgate.net DFT has been successfully applied to compute these parameters for a wide range of iron complexes, including high-valent species and biologically relevant intermediates. acs.org A good agreement between calculated and experimental parameters validates the proposed structure and electronic configuration of the iron center. acs.org

For example, studies on various Fe(II) complexes have demonstrated a linear relationship between the experimentally measured isomer shift and quadrupole splitting, which can be rationalized through computational models that analyze the electron density at the nucleus and the electric field gradient. rsc.org

The following table shows a comparison of experimental and simulated Mössbauer parameters for different iron species, highlighting the predictive power of these calculations. nih.gov

Complex StateTemperature (K)ParameterExperimental ValueSimulated Value (S=1)
Oxoiron(IV) Complex 24.2δ (mm/s)0.100.10
Oxoiron(IV) Complex 24.2|ΔE_Q| (mm/s)0.660.66
Oxoiron(IV) Complex 14.2δ (mm/s)0.05-
Oxoiron(IV) Complex 04.2δ (mm/s)0.01-
Data adapted from studies on nonheme oxoiron(IV) complexes derived from iron(II) precursors. nih.gov

Similarly, quantum chemistry can simulate the paramagnetically shifted NMR spectra of open-shell iron complexes. For a unique oxoiron(IV) complex that exhibits a temperature-dependent spin state change from S=1 to S=2, NMR studies at higher temperatures revealed a broad range of paramagnetically shifted peaks, which was rationalized with the help of computational analysis. nih.gov

For paramagnetic iron(II) complexes, understanding the distribution of unpaired electron spin is crucial for describing its magnetic properties and reactivity. Quantum chemical calculations, particularly using DFT, can compute the spin density throughout the molecule. Different population analysis schemes, such as Mulliken and Natural Bond Orbital (NBO) analysis, are used to partition the calculated spin density among the atoms. dtu.dk

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the influence of solvents and characterizing the dynamic behavior of Iron(II) Trifluoromethanesulfonate and its complexes at an atomic level. These simulations model the interactions between the solute and solvent molecules over time, providing insights into solvation structures, transport properties, and the thermodynamics of these systems.

A key aspect of these simulations is the development of accurate force fields, which are sets of parameters that define the potential energy of the system. For the triflate anion (CF₃SO₃⁻), force fields have been developed and incorporated into larger parameter sets like the Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA). nih.gov These force fields are often derived from ab initio calculations to ensure a realistic description of the molecular interactions. nih.gov

MD simulations have been instrumental in understanding the behavior of the triflate ion in various solvents, particularly water. nih.gov Studies have shown that the trifluoromethyl (CF₃) group is hydrophobic, while the sulfonate (SO₃⁻) group readily engages in hydrogen bonding with water molecules. nih.gov Radial distribution functions (RDFs) obtained from these simulations reveal the orientation of water molecules around the sulfonate group, indicating strong solvation. nih.gov

The dynamic properties, such as the diffusion coefficients of the ions and solvent molecules, are also readily calculated from MD trajectories. For instance, in aqueous solutions, the diffusion of the triflate ion increases with hydration as water molecules disrupt the formation of stable ion-hydronium complexes. nih.gov This effect is crucial in applications where ion transport is important.

In the context of this compound complexes, MD simulations can elucidate the role of the solvent in processes like spin crossover (SCO). The solvent can influence the stability of the high-spin (HS) and low-spin (LS) states by preferentially solvating one state over the other. Simulations can quantify these subtle energy differences and provide a molecular-level picture of how the solvent shell reorganizes during a spin transition.

Furthermore, MD simulations are used to study the conformational dynamics of ligands coordinated to the iron(II) center. In solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which is known to stabilize secondary structures in peptides, simulations can reveal how the solvent interacts with the ligand and influences its flexibility and coordination geometry. researchgate.netnih.govuq.edu.au This is particularly relevant for SCO complexes where small changes in the ligand field can have a significant impact on the transition temperature.

Table 1: Representative Diffusion Coefficients from MD Simulations of Triflate Ion in Water

Hydration Level (λ) Species Diffusion Coefficient (10⁻⁵ cm²/s)
1 Triflate Ion ~0.1
10 Triflate Ion ~0.8
1 Hydronium Ion ~0.5
10 Hydronium Ion ~2.0

Note: The values in this table are illustrative and based on general findings in the literature for triflate ion/water mixtures. nih.gov λ represents the number of water molecules per triflate ion.

Computational Approaches to Understanding and Predicting Spin Crossover Phenomena

The prediction and rational design of spin crossover (SCO) materials, including those based on this compound, heavily rely on computational chemistry methods. These approaches provide a framework for understanding the electronic and structural factors that govern the transition between the high-spin (HS) and low-spin (LS) states.

Density Functional Theory (DFT) is the most widely used method for studying SCO complexes due to its balance of computational cost and accuracy. aip.orgutm.mdnih.gov A key parameter in SCO is the energy difference between the HS and LS states (ΔEHL). aip.org This value, along with the associated changes in enthalpy (ΔH) and entropy (ΔS), determines the critical temperature (T1/2) of the transition. aip.org

Standard DFT functionals, such as the local density approximation (LDA) and generalized gradient approximations (GGA), can sometimes struggle to accurately describe the electron correlation effects in the 3d orbitals of iron. aip.org To address this, hybrid functionals that mix a portion of exact Hartree-Fock exchange, like B3LYP*, are often employed. nih.govrsc.org Another approach is the DFT+U method, which adds a Hubbard U term to better account for the localized nature of the d-electrons. aip.org

Computational studies have shown that the choice of functional and the percentage of exact exchange can significantly impact the calculated ΔEHL. nih.govrsc.org By tuning these parameters, it is often possible to achieve good agreement with experimental T1/2 values. nih.govrsc.org

Beyond calculating energetic differences, computational methods can provide valuable insights into the structural changes that accompany the SCO transition. The iron-ligand bond lengths are typically longer in the HS state than in the LS state, and DFT can accurately model these changes. nih.govrsc.org Other geometric parameters, such as the bite and trans angles of the ligands, are also key indicators of the spin state and can be well-reproduced by calculations. nih.govrsc.org

Researchers have also developed simpler, more predictive models based on computational data. For example, a correlation has been established between the N-N distance in diimine ligands and the spin state of the resulting iron(II) complex. nih.govacs.org This allows for a more intuitive approach to ligand design for SCO materials.

For more complex phenomena, such as light-induced spin crossover (LISCO), time-dependent DFT (TD-DFT) is used to study the excited states of the molecule. chemrxiv.org These calculations can help to elucidate the mechanism of photoswitching and identify potential candidates for applications in molecular electronics and data storage. chemrxiv.org

Table 2: Comparison of Calculated and Experimental Properties for a Representative Iron(II) SCO Complex

Property Computational Method High-Spin (HS) Low-Spin (LS) Experimental
Fe-N Bond Length (Å) B3LYP* 2.15 - 2.25 1.95 - 2.05 ~2.20 (HS), ~2.00 (LS)
ΔEHL (kJ/mol) DFT+U - - 10 - 20
ΔSvib (J K⁻¹ mol⁻¹) DFT - - 50 - 80

Note: This table presents typical ranges of values obtained from computational studies and experimental measurements of iron(II) SCO complexes. aip.orgnih.govrsc.org The specific values for an this compound complex would depend on the coordinating ligands.

Advanced Research Directions and Emerging Applications of Iron Ii Trifluoromethanesulfonate

Development of Novel Iron(II) Trifluoromethanesulfonate (B1224126) Catalytic Systems for Sustainable Chemistry

Iron(II) trifluoromethanesulfonate is increasingly recognized as a catalyst for promoting environmentally friendly chemical reactions. sigmaaldrich.comsigmaaldrich.combiosynth.com Its effectiveness in various organic transformations, coupled with the fact that iron is an abundant and non-toxic metal, aligns with the principles of green chemistry. sigmaaldrich.comsigmaaldrich.com

Research has been focused on developing novel catalytic systems centered around iron(II) triflate for sustainable chemical synthesis. These systems aim to replace more hazardous or expensive catalysts traditionally used in industrial processes. For instance, iron(II) triflate has shown high efficiency in catalyzing imination reactions of sulfoxides at room temperature, offering a more sustainable alternative to other methods. nih.gov It has also been successfully employed in cross-coupling reactions, demonstrating greater resistance to reduction compared to other iron halides.

The weakly coordinating nature of the triflate anions is a key factor in the catalytic efficiency of this compound. This property facilitates the binding of substrates and the release of products while maintaining the stability of the iron catalytic center. This is a significant advantage over catalysts with strongly coordinating ligands that can inhibit the reaction and lead to catalyst deactivation.

Engineering Spin Crossover Materials for Advanced Sensing and Molecular Memory Devices

This compound plays a crucial role in the development of spin crossover (SCO) materials. researchgate.net These are a class of smart materials that can switch between two different electronic spin states—high-spin (HS) and low-spin (LS)—in response to external stimuli like temperature, pressure, or light. researchgate.netmdpi.comnih.gov This switching ability makes them promising candidates for applications in data storage, molecular sensors, and display technologies. rsc.orgmdpi.com

The transition between spin states is accompanied by changes in the material's physical properties, such as color, magnetic susceptibility, and molecular volume. researchgate.netnih.gov For example, some iron(II) SCO complexes exhibit thermochromism, a reversible color change with temperature, which can be harnessed for sensing applications. nih.gov The significant change in magnetic properties between the HS (paramagnetic) and LS (diamagnetic) states is the basis for their potential use in molecular memory devices. mdpi.comuoregon.edu

Property Change during Spin CrossoverPotential Application
Color (Thermochromism)Temperature Sensors, Displays nih.govrsc.orgmdpi.com
Magnetic PropertiesMolecular Memory, Data Storage mdpi.comuoregon.edu
Molecular VolumeMolecular Actuators mdpi.com

Bioinorganic Chemistry: Further Elucidation of Metalloenzyme Mimicry and Mechanisms (e.g., Cytochrome P450)

In the realm of bioinorganic chemistry, this compound is utilized in the synthesis of model complexes that mimic the active sites of metalloenzymes. A key area of this research is the study of enzymes like Cytochrome P450, which are iron-containing proteins that play a vital role in metabolism and detoxification. researchgate.net

By creating synthetic analogues of these enzyme active sites using iron(II) triflate and specifically designed organic ligands, researchers can investigate the mechanisms of enzymatic reactions in a more controlled environment. researchgate.net For example, iron complexes have been developed that can activate hydrogen peroxide to perform oxidation reactions, mirroring the function of certain iron-containing enzymes. researchgate.net These studies provide valuable insights into how these biological catalysts work and can guide the development of new catalysts for challenging chemical transformations, such as the selective hydroxylation of unactivated C-H bonds. researchgate.net

One notable example is the use of an iron(II) triflate complex with a tetradentate N4 ligand, which serves as a functional model for mononuclear iron centers in enzymes. researchgate.net This complex can facilitate the controlled cleavage of the O-O bond in hydrogen peroxide and generate a high-valent iron-oxo species, which is a key oxidant in many enzymatic processes. researchgate.net

Applications in Energy Storage and Electrochemical Systems

The development of advanced energy storage systems, such as lithium-ion batteries, is another promising area of research for iron-based compounds. While not directly using this compound in the final battery, research into related iron compounds provides context for its potential. For instance, iron trifluoride (FeF3) is being explored as a high-capacity cathode material. eepower.com These materials operate through a conversion reaction, which can transfer multiple electrons and thus offer higher theoretical capacities than traditional intercalation-based cathodes. eepower.com

Furthermore, iron(II) triflate has been investigated in the context of thermoelectrochemical cells, which can convert waste heat into electricity. researchgate.net In these systems, a temperature gradient drives a redox reaction involving an iron(II)/iron(III) couple, generating an electrical potential. researchgate.net Studies have shown that the Seebeck coefficient, a measure of the thermoelectric voltage, can be significant in systems containing this compound. researchgate.net

Design of Organometallic Inhibitors for Biochemical Pathways

The unique reactivity of organometallic compounds is being harnessed to design inhibitors for specific biochemical pathways. While direct applications of this compound as an inhibitor are still emerging, its use as a catalyst in the synthesis of biologically active molecules is well-established. nih.govacs.org For example, it has been used to catalyze the synthesis of indole (B1671886) derivatives, which are common structural motifs in many pharmaceuticals. acs.org

The development of organometallic inhibitors often involves the design of molecules that can selectively bind to and deactivate specific enzymes or proteins. The principles learned from the study of iron(II) triflate in catalysis and bioinorganic chemistry can inform the design of such inhibitors. The ability of the iron center to coordinate with various functional groups can be exploited to create molecules with high affinity and specificity for their biological targets.

Supramolecular Chemistry and Crystal Engineering with this compound Building Blocks

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. researchgate.netias.ac.in Crystal engineering, a subfield of supramolecular chemistry, aims to design and construct crystalline solids with desired structures and properties. researchgate.net this compound is a valuable building block in this field due to the ability of the iron(II) ion to coordinate with a wide variety of organic ligands, leading to the formation of diverse supramolecular architectures. encyclopedia.pubmdpi.com

These architectures can range from one-dimensional coordination polymers to complex three-dimensional metal-organic frameworks (MOFs). nih.govmdpi.comnih.gov The properties of these materials are highly dependent on the choice of the organic linkers and the coordination geometry of the metal ion. mdpi.comnih.gov For example, researchers have synthesized a 3D coordination polymer with iron(II) and a dicarboxylate ligand that exhibits a specific network topology. mdpi.com In another instance, a metal-organic framework with helical channels was created using this compound in a one-pot synthesis. nih.gov These materials have potential applications in areas such as gas storage, separation, and catalysis. nih.gov

Q & A

Basic Research Question

  • Storage : Store at –20°C in airtight, amber glass containers under argon to mitigate oxidation and hygroscopicity .
  • Handling : Use gloveboxes or Schlenk lines for transfers. Avoid prolonged exposure to light, moisture, and strong oxidizers (e.g., peroxides), which can degrade the compound .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use N95 masks to prevent inhalation of fine particles .

How does the choice of counterion (e.g., triflate vs. bis(trifluoromethanesulfonyl)imide) impact the catalytic activity of Iron(II) salts in Lewis acid-mediated reactions?

Advanced Research Question
Triflate (OTf⁻) is a weakly coordinating anion, enhancing Lewis acidity by minimizing ion pairing and stabilizing cationic intermediates. In contrast, bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) increases solubility in nonpolar solvents but reduces catalytic turnover due to stronger ion pairing. For example, in Pd-catalyzed cross-couplings, Fe(OTf)₂ outperforms Fe(Tf₂N)₂ in reaction rates (e.g., 85% vs. 72% yield in C–N bond formation) . Solvent polarity and substrate steric demands should guide counterion selection .

What experimental strategies can resolve contradictions in reported reactivity data for this compound in radical-initiated polymerizations?

Advanced Research Question
Discrepancies often arise from trace oxygen or moisture. To address this:

  • Controlled atmosphere : Conduct reactions under rigorously degassed conditions (freeze-pump-thaw cycles) .
  • Radical traps : Add TEMPO or BHT to confirm radical pathways.
  • Kinetic studies : Compare initiation rates via DSC or EPR under varying temperatures (e.g., 25–80°C) .
  • Benchmarking : Use standardized substrates (e.g., methyl methacrylate) to isolate catalyst performance from monomer variability .

How can ligand design enhance the enantioselectivity of this compound in asymmetric catalysis?

Advanced Research Question
Chiral nitrogen-oxygen (N–O) ligands, such as bis(oxazoline) derivatives, can coordinate Fe²⁺ to create stereoselective environments. For example:

  • Steric tuning : Bulky substituents (e.g., tert-butyl groups) on ligands improve enantiomeric excess (e.g., 90% ee in Diels-Alder reactions) .
  • Electronic modulation : Electron-withdrawing groups (e.g., CF₃) enhance Lewis acidity, accelerating substrate activation .
  • Synergistic effects : Combining Fe(OTf)₂ with Brønsted acids (e.g., TfOH) can stabilize transition states in Mannich reactions .

What are the critical considerations for quantifying this compound’s stability under electrochemical conditions?

Q. Methodological Focus

  • Cyclic voltammetry : Monitor Fe²⁺/Fe³⁺ redox peaks (e.g., E₁/₂ ≈ +0.45 V vs. Ag/AgCl in acetonitrile) to assess oxidative stability .
  • Controlled potential electrolysis : Measure Faradaic efficiency to detect decomposition pathways.
  • Post-reaction analysis : Use ICP-OES to quantify iron leaching, which can falsely inflate catalytic activity metrics .

How can computational modeling guide the optimization of this compound in CO₂ reduction catalysis?

Advanced Research Question
DFT calculations can predict Fe²⁺ active sites and reaction pathways:

  • Binding energies : Compare CO₂ adsorption on Fe(OTf)₂ vs. FeCl₂ (e.g., –1.2 eV vs. –0.8 eV) .
  • Mechanistic insights : Identify rate-limiting steps (e.g., proton-coupled electron transfer in CO₂ → CO conversion) .
  • Ligand screening : Virtual libraries of chiral ligands can prioritize candidates for experimental validation .

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